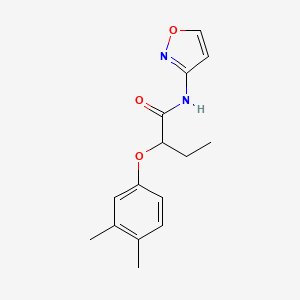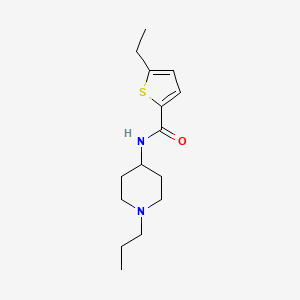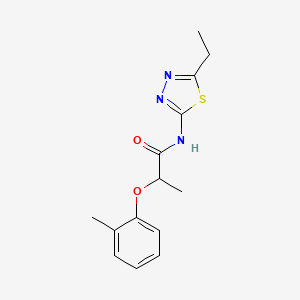
2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide, also known as DIBA, is a compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide involves its ability to inhibit the activity of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 is overexpressed in many types of cancer and is therefore a target for cancer therapy. 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has anti-inflammatory and analgesic effects and can reduce the severity of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has several advantages as a research tool, including its ability to selectively inhibit the activity of CK2, its potential therapeutic applications, and its relatively low toxicity. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential to interact with other proteins and enzymes.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide, including its potential use as a therapeutic agent for cancer and other diseases, its use as a research tool for investigating the role of CK2 in various cellular processes, and its potential for the development of new drugs that target CK2. Further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide and its potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has been extensively studied for its potential use as a research tool in various fields of science. It has been shown to have inhibitory effects on the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has also been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-13(15(18)16-14-7-8-19-17-14)20-12-6-5-10(2)11(3)9-12/h5-9,13H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMRWODFQJTACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-ethylphenyl)-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4763604.png)
![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4763609.png)


![2-[2-(acetylamino)phenyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4763641.png)
![ethyl 6-methyl-3-[(2-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4763653.png)
![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4763662.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4763668.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B4763706.png)
![4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)

![5-[(2-chloro-4,5-difluorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4763720.png)